

Interpreting the Spectral Data of 2-Amino-5-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-cyanopyridine

Cat. No.: B188168

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **2-Amino-5-cyanopyridine**, a versatile building block in the development of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectra of **2-Amino-5-cyanopyridine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.42	d	1H	H-6
7.69	dd	1H	H-4
6.59	d	1H	H-3
4.75	br s	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
160.2	C-2
153.1	C-6
140.9	C-4
118.9	-C≡N
109.1	C-3
98.7	C-5

Solvent: DMSO-d₆**Table 3: IR Absorption Data**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440, 3330	Strong	N-H stretch (asymmetric and symmetric)
2220	Strong	C≡N stretch
1640	Strong	N-H bend
1590, 1550, 1480	Medium-Strong	C=C and C=N ring stretches
830	Strong	C-H out-of-plane bend

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
119	100	[M] ⁺ (Molecular Ion)
92	55	[M - HCN] ⁺
65	30	[C ₄ H ₃ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-Amino-5-cyanopyridine**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized.

Sample Preparation:

- Approximately 10-20 mg of **2-Amino-5-cyanopyridine** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[2][3][4]
- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[2][3]
- The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.[4]

Data Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.[4]
- Shimming is performed to optimize the homogeneity of the magnetic field.[3][4]
- For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-5-cyanopyridine**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

- A small amount of **2-Amino-5-cyanopyridine** (1-2 mg) is ground into a fine powder with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5]
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.[6]

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.[7]
- The sample is then scanned over the mid-infrared range (typically 4000-400 cm^{-1}).[8]
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-5-cyanopyridine**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is employed.

Sample Preparation:

- A dilute solution of **2-Amino-5-cyanopyridine** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- The sample is then introduced into the mass spectrometer's ionization source.[9]

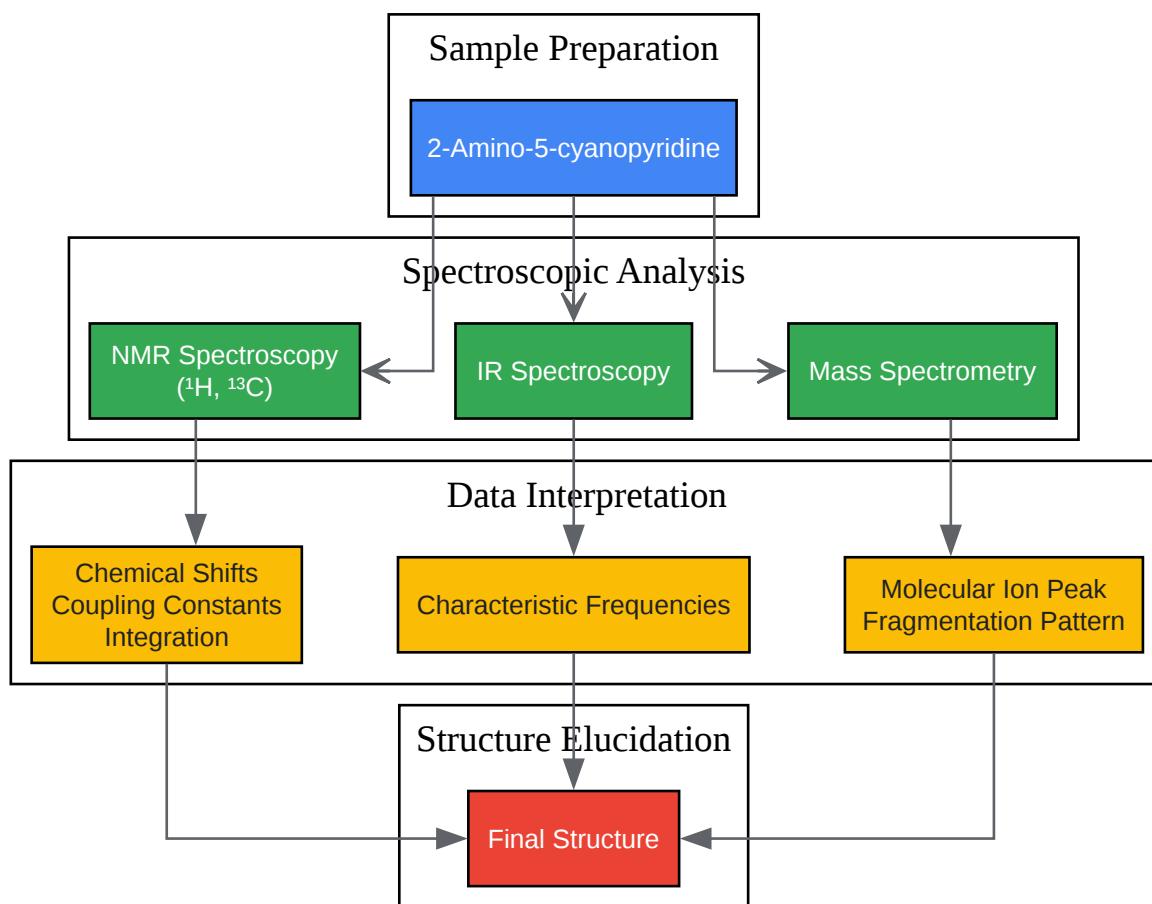
Data Acquisition:

- The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[10]
- The resulting ions are separated based on their mass-to-charge ratio (m/z).[9]

- A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

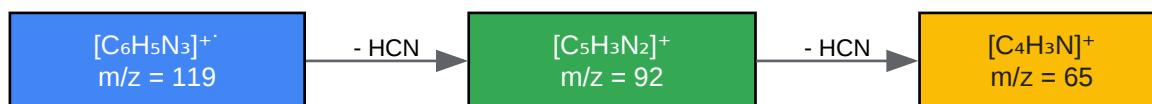
Visualization of Data Interpretation and Structure

The following diagrams illustrate the logical workflow for spectral interpretation and the structural features of **2-Amino-5-cyanopyridine**.



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Caption: Workflow for Spectroscopic Data Interpretation.



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Caption: Key Mass Fragmentation Pathways.

Caption: Simplified ¹H NMR Structural Correlations.

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